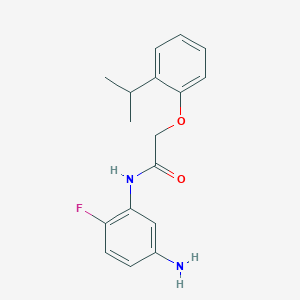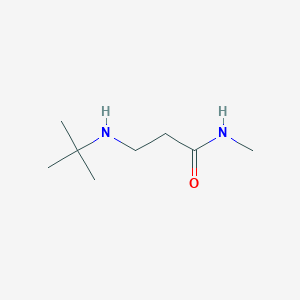
3-(Tert-butylamino)-N-methylpropanamide
Vue d'ensemble
Description
“3-(Tert-butylamino)-N-methylpropanamide” is a compound that contains an amide group (-CONH2), a tertiary butyl group ((CH3)3C-), and a methyl group (-CH3) attached to a nitrogen atom. The presence of these functional groups suggests that this compound could exhibit properties common to amides and amines .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The amide group would likely participate in hydrogen bonding, influencing the compound’s physical properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions. The tertiary amine could potentially undergo reactions such as alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could result in the ability to participate in hydrogen bonding, affecting properties like solubility and boiling point .
Applications De Recherche Scientifique
Antiviral Research : Jacobs et al. (2013) identified ML188 as a noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro). This compound, which includes a tert-butylamino component, showed good antiviral activity (Jacobs et al., 2013).
Material Science : Rakebrandt et al. (1997) discussed the synthesis and crystal structure of a compound involving tert-butylamino, highlighting its relevance in material science and chemistry (Rakebrandt, Klingebiel, & Noltemeyer, 1997).
Cancer Research : Da Silva et al. (2020) explored the synthesis of tert-butylamino compounds as potent agents for ovarian cancer. These compounds showed significant inhibitory activities against certain cancer cell lines (Da Silva, Jacomini, Figueiredo, Back, Foglio, Ruiz, Paula, & Rosa, 2020).
Analytical Chemistry : Toussaint et al. (2000) developed a method for separating enantiomers of 3-tert-butylamino-1,2-propanediol, indicating the use of tert-butylamino derivatives in analytical procedures (Toussaint, Duchateau, Van der Wal, Albert, Hubert, & Crommen, 2000).
Synthesis of Amines : Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, related to tert-butylamino, as intermediates in the asymmetric synthesis of amines, showing its importance in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Pharmaceutical Research : Nakagawa et al. (1984) investigated the pharmacological profile of a beta-adrenoceptor blocker containing a tert-butylamino moiety, demonstrating its potential in drug development (Nakagawa, Sugai, Chin, Shibuya, Hashimoto, & Imai, 1984).
Synthesis of Polymers : McCormick et al. (1992) synthesized terpolymers containing tert-butyl phenylacrylamide, illustrating the compound's utility in polymer chemistry (McCormick, Middleton, & Grady, 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future study of this compound could involve more detailed investigations into its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and exploratory studies to identify potential uses .
Propriétés
IUPAC Name |
3-(tert-butylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)10-6-5-7(11)9-4/h10H,5-6H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXWOEOSOZHQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



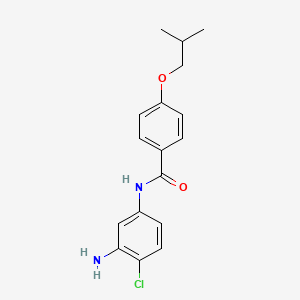
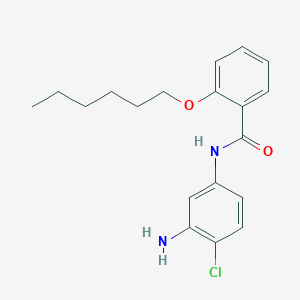

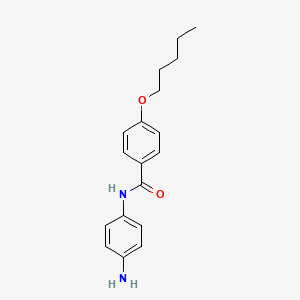
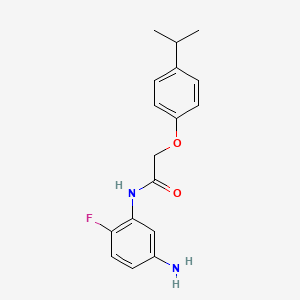
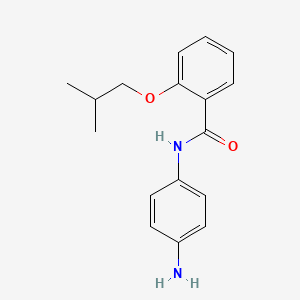
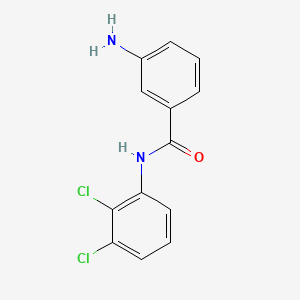


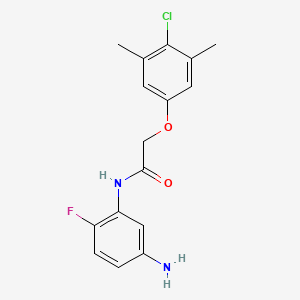
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

